alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde
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Overview
Description
Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde: is an organic compound with the molecular formula C13H22O. It is characterized by a cyclohexene ring substituted with three methyl groups and an aldehyde functional group. This compound is often used in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde typically involves the following steps:
Cyclohexene Derivative Formation: Starting with a cyclohexene derivative, the compound undergoes methylation to introduce the three methyl groups at the alpha, gamma, and 4 positions.
Aldehyde Introduction:
Industrial Production Methods: Industrial production methods for this compound often involve large-scale methylation and oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: NBS, halogenating agents
Major Products Formed:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding alcohol
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and fragrances.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and scented products.
Mechanism of Action
The mechanism by which alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde exerts its effects involves interactions with olfactory receptors in the nasal cavity. The aldehyde group plays a crucial role in binding to these receptors, triggering a signal transduction pathway that results in the perception of smell.
Comparison with Similar Compounds
- Alpha,alpha,4-Trimethylcyclohex-3-ene-1-butyraldehyde
- Gamma,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde
Comparison: Alpha,gamma,4-Trimethylcyclohex-3-ene-1-butyraldehyde is unique due to the specific positioning of its methyl groups and aldehyde functional group, which contribute to its distinct chemical properties and applications. Similar compounds may have variations in the position of methyl groups or different functional groups, leading to differences in reactivity and odor profile.
Properties
CAS No. |
79347-73-2 |
---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2-methyl-4-(4-methylcyclohex-3-en-1-yl)pentanal |
InChI |
InChI=1S/C13H22O/c1-10-4-6-13(7-5-10)12(3)8-11(2)9-14/h4,9,11-13H,5-8H2,1-3H3 |
InChI Key |
NFPDNGNDFHNRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)CC(C)C=O |
Origin of Product |
United States |
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